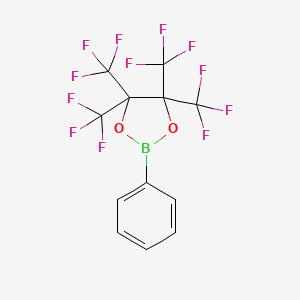
2-Phenyl-4,4,5,5-tetrakis(trifluoromethyl)-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-4,4,5,5-tetrakis(trifluoromethyl)-1,3,2-dioxaborolane is a chemical compound known for its unique structure and properties. This compound features a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, with a phenyl group and four trifluoromethyl groups attached. The presence of trifluoromethyl groups imparts significant electron-withdrawing characteristics, making this compound highly reactive and useful in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4,4,5,5-tetrakis(trifluoromethyl)-1,3,2-dioxaborolane typically involves the reaction of phenylboronic acid with a trifluoromethylating agent under controlled conditions. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent reaction conditions and efficient production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
化学反应分析
Types of Reactions
2-Phenyl-4,4,5,5-tetrakis(trifluoromethyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron center to a borohydride or other reduced forms.
Substitution: The phenyl group or trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce borohydrides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
2-Phenyl-4,4,5,5-tetrakis(trifluoromethyl)-1,3,2-dioxaborolane has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be employed in the development of bioactive molecules and probes for biological studies.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
作用机制
The mechanism by which 2-Phenyl-4,4,5,5-tetrakis(trifluoromethyl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron center with various molecular targets. The electron-withdrawing trifluoromethyl groups enhance the reactivity of the boron atom, facilitating its participation in chemical reactions. The compound can form stable complexes with nucleophiles, such as hydroxyl or amino groups, leading to the formation of new bonds and functional groups.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Lacks the trifluoromethyl groups, resulting in different reactivity and applications.
4,4,5,5-Tetrakis(trifluoromethyl)-1,3,2-dioxaborolane: Similar structure but without the phenyl group, affecting its chemical behavior.
Trifluoromethylboronic Acid: Contains trifluoromethyl groups but lacks the dioxaborolane ring, leading to distinct properties.
Uniqueness
2-Phenyl-4,4,5,5-tetrakis(trifluoromethyl)-1,3,2-dioxaborolane is unique due to the combination of a phenyl group and multiple trifluoromethyl groups attached to a dioxaborolane ring. This structure imparts a high degree of reactivity and versatility, making it valuable in various chemical and industrial applications.
属性
CAS 编号 |
23542-71-4 |
|---|---|
分子式 |
C12H5BF12O2 |
分子量 |
419.96 g/mol |
IUPAC 名称 |
2-phenyl-4,4,5,5-tetrakis(trifluoromethyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H5BF12O2/c14-9(15,16)7(10(17,18)19)8(11(20,21)22,12(23,24)25)27-13(26-7)6-4-2-1-3-5-6/h1-5H |
InChI 键 |
BXYINHTUNFFODB-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C(F)(F)F)C(F)(F)F)(C(F)(F)F)C(F)(F)F)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(1S,3R,4R,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-ol](/img/structure/B14698767.png)
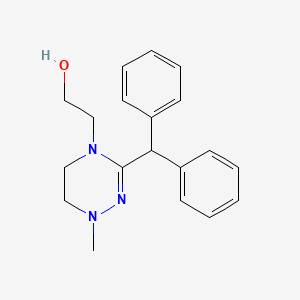
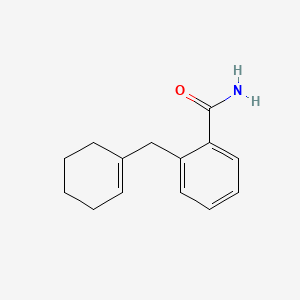
![2,6-Di-tert-butyl-4-[(propan-2-yl)oxy]phenol](/img/structure/B14698778.png)


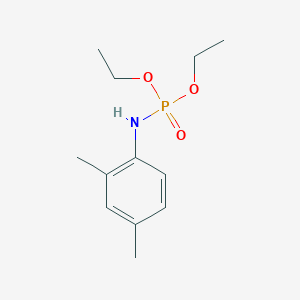
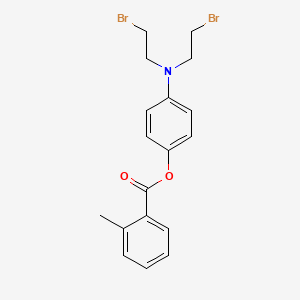
![1-Chloro-3-[(3-chloroprop-2-EN-1-YL)sulfanyl]prop-1-ene](/img/structure/B14698807.png)


![2-Chloro-6-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14698832.png)
